molecular formula C14H12ClN3 B13350640 [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine

Cat. No.: B13350640
M. Wt: 257.72 g/mol
InChI Key: SAIPOSMOTFGKMF-UHFFFAOYSA-N
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Description

[4-(1H-1,3-Benzodiazol-1-yl)-2-chlorophenyl]methanamine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel anti-inflammatory therapeutics. The compound features a benzimidazole core, a privileged structure in drug discovery known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antiviral effects . Its specific molecular architecture, which combines the benzimidazole system with a chlorophenyl group via a methanamine linker, makes it a valuable intermediate for constructing more complex molecules aimed at biological target identification and validation. A primary research application for this chemotype is in the inhibition of the NLRP3 inflammasome, a critical component of the innate immune system. Aberrant activation of NLRP3 is implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Benzimidazole-2-one derivatives, closely related to this compound, have been identified as promising inhibitors that can block NLRP3-dependent pyroptosis and IL-1β release in macrophages . The mechanism of action for such inhibitors often involves attenuation of the ATPase activity of the NLRP3 protein, thereby preventing its oligomerization and functional activation . Researchers can utilize [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine as a key synthetic building block to explore structure-activity relationships and develop new chemical probes. The reactive methanamine group allows for further derivatization, such as acylation or alkylation, to create amide or secondary amine-linked analogs for probing specific binding sites . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

[4-(benzimidazol-1-yl)-2-chlorophenyl]methanamine

InChI

InChI=1S/C14H12ClN3/c15-12-7-11(6-5-10(12)8-16)18-9-17-13-3-1-2-4-14(13)18/h1-7,9H,8,16H2

InChI Key

SAIPOSMOTFGKMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=C(C=C3)CN)Cl

Origin of Product

United States

Preparation Methods

Building Block Selection

The key synthons for this compound include:

  • Carboxylic acids bearing the benzodiazole core or its precursors.
  • Amines , such as methylamine, tritylamine, or piperazine derivatives, to introduce amino functionalities.
  • Formaldehyde or other aldehydes for carbonyl components in MCRs.
  • Isocyanides for Ugi reactions, especially those functionalized with linkers or targeting moieties.

Multicomponent Reaction Platforms

a. Ugi Reaction Approach

The Ugi four-component reaction (U-4CR) is a prominent method to synthesize the target compound or its intermediates. The general scheme involves:

  • An amine (primary or secondary)
  • A carbonyl compound (formaldehyde or equivalent)
  • An isocyanide
  • A carboxylic acid (bearing benzodiazole or chlorophenyl groups)

This reaction proceeds under mild conditions, yielding highly decorated products with diverse substitution patterns.

Table 1: Ugi Reaction Variants for Benzodiazole Derivatives

Entry Amine Used Carbonyl Compound Isocyanide Product Yield (%) Remarks
1 Methylamine Formaldehyde Commercial isocyanide 54–75 Standard primary amine route
2 Tritylamine Formaldehyde Commercial isocyanide 55–82 Surrogate for ammonia, reduces steric hindrance
3 Piperazine Formaldehyde Functionalized isocyanide 63–83 Incorporation of heterocyclic linker

(Data adapted from recent synthetic studies)

b. Passerini Reaction Approach

The Passerini three-component reaction (P-3CR) offers an alternative route, combining a carboxylic acid, an aldehyde, and an isocyanide to generate α-acyloxy amides, which can be further transformed into amino derivatives.

Synthesis of Key Intermediates

Formation of Benzodiazole Core

The benzodiazole nucleus can be synthesized via cyclization of o-phenylenediamine derivatives with suitable carboxylic acids or aldehydes, often under oxidative or dehydrative conditions.

Typical Procedure:

  • Condensation of o-phenylenediamine with formic acid derivatives.
  • Cyclization under acidic or oxidative conditions to afford benzodiazole.

Linker and Amine Functionalization

Linkers such as PEG chains or aliphatic chains are introduced via O-alkylation of hydroxyl groups with tosylated intermediates, as demonstrated in recent PROTAC synthesis protocols. The amine functionalities are incorporated using reductive amination or nucleophilic substitution reactions.

Notable Research Findings and Data

Sustainable Synthetic Protocols

Recent advances emphasize green chemistry principles, utilizing reagents like tosyl chloride for dehydration steps, avoiding toxic dehydrating agents such as phosphorus oxychloride. This approach enhances safety, reduces waste, and improves overall yield.

Structural Diversity and Optimization

By varying the amine component (methylamine, tritylamine, piperazine), researchers have achieved a broad spectrum of derivatives, optimizing properties like solubility, stability, and biological activity.

Data Tables Summarizing Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Ugi Reaction Amine, aldehyde, isocyanide, carboxylic acid Mild, room temperature Modular, high diversity Possible side reactions with sensitive groups
Passerini Reaction Carboxylic acid, aldehyde, isocyanide Mild, ambient Efficient for ester linkages Limited to ester formation, subsequent steps needed
Cyclization of o-Phenylenediamine o-Phenylenediamine, formic acid derivatives Reflux, oxidative conditions Direct benzodiazole formation Requires specific precursors

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters for the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
[4-(1H-1,3-Benzodiazol-1-yl)-2-chlorophenyl]methanamine C₁₄H₁₂ClN₃ 257.72 2-Chlorophenyl, benzodiazole High polarity due to NH₂ and N-heterocycle
[6-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine C₁₂H₁₁N₃ 197.24 Pyridin-3-yl, benzodiazole Discontinued; reduced steric bulk vs. chlorophenyl
1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine C₁₄H₁₂N₂S 240.32 Benzothiazole (S replaces N in benzodiazole) Higher lipophilicity (LogP = 3.13); boiling point 416.7°C
(1-Ethyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine C₁₆H₁₆N₃ 250.32 Ethyl-benzodiazole, phenyl Increased steric bulk from ethyl group
(2-Chlorophenyl)methanamine hydrochloride C₇H₈ClN·HCl 174.06 (salt) 2-Chlorophenyl (simpler scaffold) NMR data available; synthetic intermediate

Detailed Analysis of Analog Properties

Benzodiazole vs. Benzothiazole Substitution

Replacing the benzodiazole in the target compound with a benzothiazole (as in 1-[4-(1,3-benzothiazol-2-yl)phenyl]methanamine) introduces sulfur instead of nitrogen, altering electronic properties. The sulfur atom increases lipophilicity (LogP = 3.13 vs. ~2.5 estimated for the benzodiazole analog) and may reduce hydrogen-bonding capacity .

Chlorophenyl vs. Pyridinyl Substitution

The pyridinyl analog ([6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine) lacks the chlorine atom, reducing molecular weight (197.24 vs. 257.72) and steric hindrance. This could enhance solubility but diminish target affinity in hydrophobic binding pockets .

Ethyl-Benzodiazole Derivative
Simpler Chlorophenyl Scaffold

(2-Chlorophenyl)methanamine hydrochloride serves as a minimalistic analog. Its ¹H NMR data (δ 8.82 ppm for NH₃⁺, δ 4.10 ppm for CH₂NH₂) confirms the amine group’s protonation state, a feature critical for salt formation and solubility .

Biological Activity

The compound [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine, also referred to as a benzodiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H13ClN2
  • Molecular Weight : 272.73 g/mol
  • CAS Number : 7187-31-7

The biological activity of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine is primarily attributed to its interaction with various biological targets:

  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells by disrupting tubulin polymerization, similar to the mechanism of action observed in other known antitumor agents .
  • Tubulin Destabilization : The compound interacts with the colchicine-binding site on tubulin, leading to a reduction in microtubule formation. This action is crucial for its antimitotic properties and contributes to the inhibition of cancer cell proliferation .
  • Inhibition of Collagen Production : Research indicates that this compound may also inhibit collagen prolyl-4-hydroxylase (CP4H), which plays a role in fibrosis and tissue remodeling .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (nM)Reference
AntiproliferativeMCF-7 Breast Cancer33
Tubulin DestabilizationMDA-MB-231 (Triple-Neg.)23
Collagen InhibitionHepatic Stellate CellsNot specified

Study 1: Antiproliferative Effects in Breast Cancer

A recent study evaluated the antiproliferative effects of various benzodiazole derivatives, including [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine. The compound demonstrated an IC50 value of 33 nM against MCF-7 cells, indicating potent activity comparable to established chemotherapeutic agents like CA-4. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase, leading to increased apoptosis rates .

Study 2: Fibrosis Model

In a model of chronic hepatic injury induced by dimethylnitrosamine (DMN), the compound was shown to inhibit CP4H activity significantly. This inhibition correlated with reduced collagen deposition in liver tissues, suggesting potential therapeutic applications in fibrotic diseases .

Q & A

Q. Q1. What are the key structural features of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine that influence its chemical reactivity?

Methodological Answer: The compound’s reactivity is governed by two primary motifs:

  • Benzodiazole moiety : The nitrogen-rich heterocycle participates in π-π stacking and hydrogen bonding, critical for interactions with biological targets.
  • Chlorophenyl group : The chlorine atom at the 2-position enhances electrophilic aromatic substitution potential, while the methanamine side chain enables nucleophilic reactions (e.g., Schiff base formation) .
    Experimental validation via NMR and FT-IR can confirm functional group behavior, while computational tools like Multiwfn can map electron localization .

Q. Q2. How can researchers optimize the synthesis of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride?

Methodological Answer: Key parameters for synthesis optimization include:

  • Temperature control : Maintain 0–5°C during amide coupling to minimize side reactions.
  • Catalyst selection : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of benzodiazole and chlorophenyl precursors .
  • Solvent purity : Anhydrous DMF or THF reduces hydrolysis of intermediates.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity, confirmed by HPLC .

Q. Q3. What methodologies are used to assess the compound’s interaction with biological targets?

Methodological Answer:

  • In vitro assays : Radioligand binding assays (e.g., using ³H-labeled compounds) quantify affinity for receptors like GPCRs.
  • Computational models : Molecular docking (AutoDock4) predicts binding poses, while QSAR models correlate structural features (e.g., Cl substitution) with activity .
  • Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates for mechanistic insights .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Variations in assay conditions (e.g., pH, ionic strength).
  • Isomerism : The benzodiazole ring’s tautomeric forms (1H vs. 3H) alter binding modes.
    Resolution strategies :
  • Perform dose-response curves across multiple cell lines.
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess tautomer stability.
  • Validate via site-directed mutagenesis of target proteins to identify critical residues .

Q. Q5. What crystallographic challenges arise in determining the compound’s 3D structure?

Methodological Answer:

  • Crystal growth : Poor solubility in polar solvents necessitates vapor diffusion with DCM/hexane.
  • Twinned crystals : Use SHELXL’s TWIN command to refine twinning parameters .
  • Disorder modeling : The methanamine side chain may exhibit rotational disorder; apply PART instructions in SHELX to partition occupancy .

Q. Q6. How can structure-activity relationship (SAR) studies be designed using computational tools?

Methodological Answer:

  • 3D-QSAR : Build a CoMFA model using aligned analogs (e.g., benzimidazole derivatives) to map steric/electrostatic fields.
  • Docking pipelines : Combine AutoDock Vina for high-throughput screening and AMBER for binding free energy calculations (MM/PBSA) .
  • ADMET prediction : SwissADME predicts pharmacokinetic properties, prioritizing analogs with improved bioavailability .

Q. Q7. What experimental strategies are recommended for analyzing the compound’s redox behavior?

Methodological Answer:

  • Cyclic voltammetry : Use a glassy carbon electrode in 0.1 M TBAP/ACN to identify oxidation peaks (e.g., benzodiazole ring at ~1.2 V).
  • DFT calculations : Compute HOMO-LUMO gaps (Gaussian09) to correlate redox potentials with electron donor/acceptor capacity .
  • EPR spectroscopy : Detect radical intermediates during electrochemical reactions .

Q. Q8. How can researchers design a multi-step synthesis route with minimal protecting groups?

Methodological Answer:

  • Retrosynthetic analysis : Prioritize convergent routes, e.g., coupling pre-formed benzodiazole and chlorophenyl fragments.
  • Protecting-group-free steps : Use tert-butyloxycarbonyl (Boc) for amine protection, removed via TFA in one pot .
  • In-line analytics : Monitor intermediates via LC-MS to avoid purification bottlenecks .

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